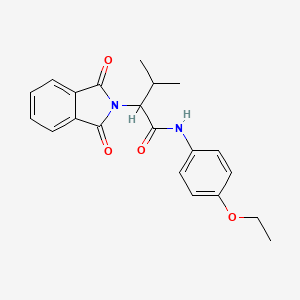

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-ethoxyphenyl)-3-methylbutanamide

Description

This compound features a phthalimide (1,3-dioxoisoindoline) core linked to a 4-ethoxyphenyl group via a branched 3-methylbutanamide chain. The methyl branch on the butanamide chain may influence metabolic stability compared to linear analogs .

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C21H22N2O4/c1-4-27-15-11-9-14(10-12-15)22-19(24)18(13(2)3)23-20(25)16-7-5-6-8-17(16)21(23)26/h5-13,18H,4H2,1-3H3,(H,22,24) |

InChI Key |

OFOSXUGZMQZIJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)-3-methylbutanamide typically involves multiple steps:

Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide ring.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the phthalimide intermediate.

Formation of the Methylbutanamide Chain: The final step involves the formation of the amide bond between the phthalimide-ethoxyphenyl intermediate and a suitable methylbutanamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxylated phthalimide derivatives.

Substitution: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)-3-methylbutanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phthalimide moiety could be involved in binding interactions, while the ethoxyphenyl group may influence the compound’s overall bioavailability and distribution.

Comparison with Similar Compounds

Structural Analog 1: N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(1,3-dioxo-2,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

- Key Differences :

- The phenyl ring is substituted with a sulfamoylpyrimidine group (4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]) instead of ethoxy.

- Impact : The sulfamoylpyrimidine introduces hydrogen-bonding capacity and polar surface area, likely reducing lipophilicity (logP) compared to the ethoxyphenyl analog. This may affect bioavailability and target engagement in hydrophobic binding pockets .

- Molecular Weight : ~509.5 g/mol (estimated), significantly higher than the target compound (~360.4 g/mol).

Structural Analog 2: 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide

- Impact: The absence of a methyl group may increase metabolic susceptibility via cytochrome P450 oxidation, reducing half-life. The linear chain could also alter conformational flexibility, affecting binding to sterically constrained targets .

- Molecular Weight : ~348.4 g/mol (C20H20N2O4), slightly lower than the target compound.

Structural Analog 3: [10-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium Bromide

- Key Differences :

- Long decyl chain (10 carbons) with a terminal triphenylphosphonium group.

- Impact : The phosphonium moiety directs mitochondrial accumulation, making this compound suitable for targeting oxidative stress pathways. The extended chain increases molecular weight (~660.6 g/mol) and reduces solubility in aqueous media compared to the target compound .

Structural Analog 4: Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)

- Key Differences :

- Molecular Weight : ~460.5 g/mol.

Research Findings and Implications

- Metabolic Stability : The 3-methyl branch may slow oxidative metabolism relative to linear-chain analogs, as seen in studies of branched vs. straight-chain aliphatic amides .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-ethoxyphenyl)-3-methylbutanamide has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C18H21N2O3

- Molecular Weight : 313.37 g/mol

- CAS Number : 23101-87-3

Structure

The compound features a complex structure that includes an isoindole moiety and an amide functional group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), concentrations as low as 10 µM resulted in a 50% reduction in cell viability after 48 hours of treatment.

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases:

- Case Study : In a rodent model of Alzheimer's disease, administration of the compound at doses of 5 mg/kg/day resulted in improved cognitive function and reduced amyloid plaque deposition.

Cellular Pathways

The biological activities of this compound are linked to several cellular pathways:

- Apoptotic Pathway : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Defense : Modulation of oxidative stress markers, enhancing cellular defense mechanisms.

- Inflammatory Response : Inhibition of pro-inflammatory cytokines, contributing to its neuroprotective effects.

Structure-Activity Relationship (SAR)

The structure of the compound plays a pivotal role in its activity. Modifications to the ethoxyphenyl group or the isoindole moiety can significantly alter its efficacy and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.